molecular formula C₁₇H₂₄D₄O₂ B144584 Nonoxinol CAS No. 104-35-8

Nonoxinol

Cat. No. B144584
CAS RN: 104-35-8
M. Wt: 264.4 g/mol
InChI Key: KUXGUCNZFCVULO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The papers provided detail several synthetic pathways for different organic compounds, which could offer insight into the types of reactions that might be used in the synthesis of nonoxinol. For instance, the stereoselective synthesis of 2,8-dioxabicyclo[3.3.1]nonane derivatives is achieved through a sequential Michael addition/bicyclization reaction, which is a method that could potentially be applied to the synthesis of nonoxinol derivatives . Similarly, the synthesis of 2,8-dioxabicyclo[3.3.1]nonane derivatives via Knoevenagel condensation followed by a hetero-Diels-Alder reaction in an aqueous medium represents a green chemistry approach that might be relevant for synthesizing environmentally friendly nonoxinol variants .

Molecular Structure Analysis

The molecular structures of the compounds synthesized in the papers are determined using various spectroscopic techniques and, in some cases, X-ray crystallography . These techniques are crucial for confirming the molecular structure of nonoxinol and its derivatives after synthesis. The papers do not directly address the molecular structure of nonoxinol, but the methods used are applicable to its analysis.

Chemical Reactions Analysis

The papers describe a variety of chemical reactions, including lipoxygenase inhibition by compounds isolated from noni fruit , intramolecular haloetherification and transannular hydroxycyclization in the synthesis of 2,6-dioxatricyclo[3.3.1.03,7]nonanes , and the synthesis of 3,9-dioxa-2,4-diphosphabicyclo[3.3.1]nonanes through the reaction of methyl dihalophosphane with 1,5-diphenylpentan-1,5-dione . These reactions showcase the diverse chemical behavior of oxygen-containing heterocycles, which is relevant to understanding the reactivity of nonoxinol.

Physical and Chemical Properties Analysis

The physical and chemical properties of nonoxinol, such as its surfactant nature, are not directly discussed in the papers. However, the papers do discuss properties like inhibitory activity toward enzymes , and redox properties of nonoxido vanadium(IV) compounds , which highlight the importance of understanding the physical and chemical properties of compounds for their potential applications.

Scientific Research Applications

1. HIV-1 Transmission Prevention

Nonoxinol-9, known for its in-vitro anti-HIV-1 activity, was tested for its effectiveness in preventing HIV-1 infection. A study conducted on female sex workers did not show a protective effect of a nonoxinol-9 vaginal gel on HIV-1 transmission. In fact, multiple uses of nonoxinol-9 could cause toxic effects that enhance HIV-1 infection, indicating that it cannot be considered a potential HIV-1-prevention method (Van Damme et al., 2002).

2. Forensic DNA Analysis

Nonoxinol-9 was studied for its potential effects on DNA in postcoital vaginal swabs, relevant in forensic DNA identity testing. The results demonstrated that nonoxinol-9 does not negatively affect the ability to produce Restriction Fragment Length Polymorphism (RFLP) patterns or obtain DNA profiles, suggesting its forensic utility in cases of sexual assault (Hochmeister et al., 1992; Hochmeister et al., 1993).

3. Bacterial Inhibition

A study on compound nonoxinol, composed of nonoxinol and providine iodine, was conducted to examine its effect on bacteria inhibition. Nonoxinol alone showed no inhibiting effects on bacteria, but when combined with providine iodine, compound nonoxinol was more effective in inhibiting bacteria than when either substance was used alone (Cao & Li, 2005).

4. Influence on Red Cell Membrane Stability

Research has been conducted on the effects of nonoxinol 9 on the stability of red cell membranes. The findings suggest that nonoxinol 9 interacts with the membrane, impacting its biophysical parameters, indicating potential implications for the development of antiviral compounds (Freisleben et al., 1989).

Safety And Hazards

Nonoxinol-9 may cause serious eye damage and is harmful to aquatic life with long-lasting effects . If swallowed, it is advised to call a poison center if you feel unwell . It is also advised to avoid release to the environment .

Future Directions

Nonoxynol-9 has a higher failure rate than other contraception methods, and does not provide protection against human immunodeficiency virus (HIV) or other sexually transmitted diseases . Therefore, it should ideally be used along with vaginal diaphragms or male latex condoms for more effective contraception .

properties

IUPAC Name

2-(4-nonylphenoxy)ethanol
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InChI

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13,18H,2-9,14-15H2,1H3
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InChI Key

KUXGUCNZFCVULO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCO
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Molecular Formula

C17H28O2
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Related CAS

26027-38-3
Record name Polyethylene glycol mono(4-nonylphenyl) ether
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DSSTOX Substance ID

DTXSID4058601
Record name 4-nonylphenol ethoxylate
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Molecular Weight

264.4 g/mol
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Physical Description

Ethoxylated pentadecanol is a colorless to yellow liquid with a pleasant odor. Mixes slowly with water. Freezing point is 59 °F. (USCG, 1999), Liquid, Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes; [HSDB], Liquid; [Sigma-Aldrich MSDS], Yellow liquid with a mild odor; [Dow Chemical MSDS]
Record name ETHOXYLATED PENTADECANOL
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-
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Record name Nonoxynol
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Boiling Point

Very high (USCG, 1999)
Record name ETHOXYLATED PENTADECANOL
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Flash Point

470 °F (USCG, 1999)
Record name ETHOXYLATED PENTADECANOL
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Solubility

Solubility in water: >1,000 mg/L /Poly (degree of polymerization=10) oxyethylene para-nonylphenyl/, Lower adducts (n<6): soluble in oil; higher adducts: soluble in water
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Density

1.007 at 59 °F (USCG, 1999) - Denser than water; will sink
Record name ETHOXYLATED PENTADECANOL
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Vapor Pressure

6.69X10-13 mm Hg at 25 °C (estimated physical properties based upon 5 ethoxylates)
Record name NONOXYNOLS
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Product Name

Nonoxinol

Color/Form

Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes

CAS RN

68131-40-8, 104-35-8, 127087-87-0, 26027-38-3
Record name ETHOXYLATED PENTADECANOL
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Record name 4-Nonylphenol monoethoxylate
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched
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Record name Alcohols, C11-15-secondary, ethoxylated
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Record name 4-nonylphenol ethoxylate
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Record name 4-Nonylphenol, ethoxylated
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Record name Alcohols, C11-15-secondary, ethoxylated
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Record name 4-Nonylphenol, branched, ethoxylated (CAS: 127087-87-0)
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Record name 2-(p-Nonylphenoxy)ethanol
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Record name NONOXYNOLS
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Melting Point

59 °F (USCG, 1999)
Record name ETHOXYLATED PENTADECANOL
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Synthesis routes and methods I

Procedure details

TRITON X-102 (an octylphenoxy polyethoxy ethanol, HLB 14.6, available commercially from Union Carbide) in 9:1 water-emulsifier ratio did not invert the emulsion; TRITON N-101 (an nonylphenoxy polyethoxy ethanol, HLB 13.4, Union Carbide) gave similar results; TRITON X-405 (HLB 17.9) and TRITON X-305 (HLB 17.3) gave separation into two layers. Optical microscopy showed there was no flocculation with TRITON X-102 OR TRITON N-101, slight flocculation with TRITON X-405, and much more flocculation with the TRITON X-305.
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Synthesis routes and methods II

Procedure details

In a stainless steel reactor having an inner volume of 1,000 ml and provided with a thermometer, a pressure gauge, and a stirrer, 200 g of nonylphenol (molecular weight 221), 0.6 g of sodium hydroxide as a catalyst, and 400 g of ethylene oxide were heated at 150° C. under pressure of 6.0 kg/cm2G of reaction. The resultant averagely 10-mole ethylene oxide adduct of nonylphenol and 2.7 g of an aqueous 50 wt% lactic acid solution added thereto were thoroughly stirred. The nonylphenol ethoxylate obtained as the result was tested for the effect of aging. The results are shown in Table 27.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Nonoxinol
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Nonoxinol
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Nonoxinol
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Nonoxinol
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Nonoxinol
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Nonoxinol

Citations

For This Compound
1,380
Citations
M Ángeles-López, EGC Ramos… - Revista …, 2001 - medigraphic.com
… dispositive (IUD) and spermicides such as nonoxinol-9 (N-9) as … It is probable that the presence of nonoxinol-9 affects the … resistant to the inhibitory effect of nonoxinol-9 were detected. …
Number of citations: 30 www.medigraphic.com
W MÜLLER‐ESTERL, WB SCHILL - Andrologia, 1982 - Wiley Online Library
… nOnOxinOl-9 and a vaginal contraceptive containing nonoxinol-9 on the sperm ultrastruc… The aim of the present study is the investigation of nonoxinol-9 effects on the liberation and …
Number of citations: 4 onlinelibrary.wiley.com
DJ Jeffries - British Medical Journal (Clinical research ed.), 1988 - ncbi.nlm.nih.gov
SIR,-Nonoxinol 9, a non-ionic surfactant, is the active ingredient of several spermicides. Laboratory studies have shown that it inhibits the growth of Treponema pallidum,'Neisseria …
Number of citations: 7 www.ncbi.nlm.nih.gov
MN Hochmeister, UV Borer, R Dirnhofer… - Journal of Forensic …, 1993 - astm.org
… pertinent to determine whether nonoxinol-9 could have an … of nonoxinol-9, inserts, gels, or sponges containing nonoxinol-… The results demonstrate that nonoxinol-9 has no negative …
Number of citations: 6 www.astm.org
HJ Freisleben, G Waltinger, W Schatton… - Arzneimittel …, 1989 - europepmc.org
… ) and the detergent nonoxinol 9 have been investigated in … Nonoxinol 9 interacts with the membrane at a maximum ratio … cell membrane with predominance of the nonoxinol 9 effect. …
Number of citations: 5 europepmc.org
M Ángeles-López, EGC Ramos… - Revista …, 2001 - medigraphic.com
La producción de ácido láctico por los lactobacilos se ha considerado la base de su papel protector contra las infecciones vaginales, sin embargo, algunas especies de lactobacilos, …
Number of citations: 1 www.medigraphic.com
MEJ LEAN, BR TENNISON - BRITISH MEDICAL JOURNAL, 1988 - europepmc.org
SIR,-Nonoxinol 9, a non-ionic surfactant, is the active ingredient of several spermicides. Laboratory studies have shown that it inhibits the growth of Treponema pallidum,'Neisseria …
Number of citations: 0 europepmc.org
A El Behiry, G Schlenker, I Szabo… - Journal of Veterinary …, 2012 - synapse.koreamed.org
… aureus previously tested in the preceding subsection with nonoxinol-9 iodine complex and chlorhexidine digluconate were included in this study. The purpose of this investigation was …
Number of citations: 60 synapse.koreamed.org
B Alderman - British Medical Journal (Clinical research ed.), 1988 - ncbi.nlm.nih.gov
… Preparations contain between 2 and 8% nonoxinol 9 (w/w), and it is incorporated in the … the use of nonoxinol 9 as a lubricant for vaginal and rectal examinations. If nonoxinol 9 is totally …
Number of citations: 5 www.ncbi.nlm.nih.gov
J Cao, WD Li - Zhonghua nan ke xue= National Journal of …, 2005 - europepmc.org
… Nonoxinol alone showed no inhibiting effects on bacteria. The MBT was 2 … nonoxinol and providine iodine, but the MBC of providine iodine was higher than that of compound nonoxinol. …
Number of citations: 4 europepmc.org

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